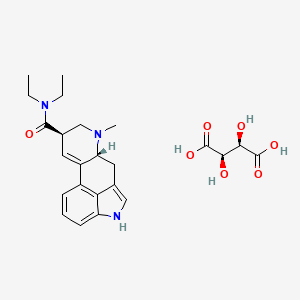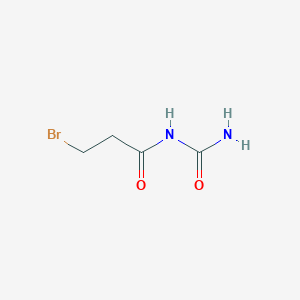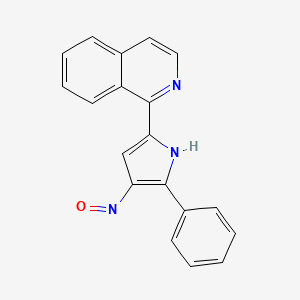
1-(4-Nitroso-5-phenyl-1H-pyrrol-2-yl)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Nitroso-5-phenyl-1H-pyrrol-2-yl)isoquinoline is a heterocyclic compound that contains both pyrrole and isoquinoline moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitroso-5-phenyl-1H-pyrrol-2-yl)isoquinoline typically involves the reaction of isoquinoline derivatives with nitroso compounds. One common method includes the cyclization of 2-phenylpyrrole with nitrosobenzene under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions
1-(4-Nitroso-5-phenyl-1H-pyrrol-2-yl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the isoquinoline ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: 1-(4-Nitro-5-phenyl-1H-pyrrol-2-yl)isoquinoline.
Reduction: 1-(4-Amino-5-phenyl-1H-pyrrol-2-yl)isoquinoline.
Substitution: 1-(4-Bromo-5-phenyl-1H-pyrrol-2-yl)isoquinoline.
科学的研究の応用
1-(4-Nitroso-5-phenyl-1H-pyrrol-2-yl)isoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 1-(4-Nitroso-5-phenyl-1H-pyrrol-2-yl)isoquinoline involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with DNA, causing strand breaks or mutations, which can be exploited for its anticancer properties .
類似化合物との比較
Similar Compounds
- 1-(4-Nitroso-5-phenyl-1H-pyrrol-2-yl)quinoline
- 1-(4-Nitroso-5-phenyl-1H-pyrrol-2-yl)pyridine
- 1-(4-Nitroso-5-phenyl-1H-pyrrol-2-yl)benzene
Uniqueness
1-(4-Nitroso-5-phenyl-1H-pyrrol-2-yl)isoquinoline is unique due to the presence of both pyrrole and isoquinoline rings, which confer distinct electronic and steric properties. This dual-ring system enhances its reactivity and potential for diverse applications compared to similar compounds with only one heterocyclic ring .
特性
CAS番号 |
13226-13-6 |
|---|---|
分子式 |
C19H13N3O |
分子量 |
299.3 g/mol |
IUPAC名 |
1-(4-nitroso-5-phenyl-1H-pyrrol-2-yl)isoquinoline |
InChI |
InChI=1S/C19H13N3O/c23-22-17-12-16(21-18(17)14-7-2-1-3-8-14)19-15-9-5-4-6-13(15)10-11-20-19/h1-12,21H |
InChIキー |
BDXUZIQIBQWJJH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C=C(N2)C3=NC=CC4=CC=CC=C43)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



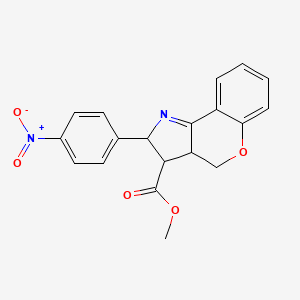
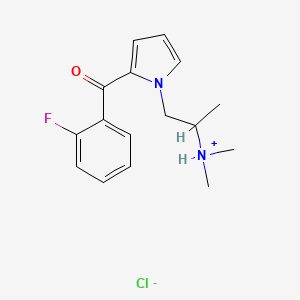

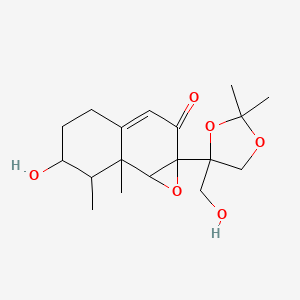
![2-[(5-Bromo-2-hydroxyphenyl)methylene]hydrazide benzenesulfonic acid](/img/structure/B12796487.png)
![Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, dimethyl ester](/img/structure/B12796491.png)
![2-cyclohexyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796497.png)
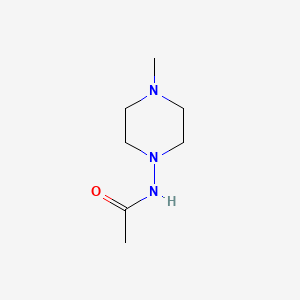
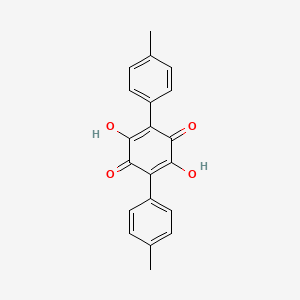
![2-[(Diethylamino)methyl]-3-methylphenol](/img/structure/B12796521.png)
